Struggling with inefficient cross-coupling or poor benzylic reactivity? 4-Bromo-2-mesyltoluene (CAS 254887-17-7) solves this:
High purity, in stock for immediate synthesis.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7) is a bifunctional aromatic building block extensively utilized in medicinal chemistry and advanced organic synthesis. It features a para-bromotoluene core modified by an ortho-methylsulfonyl group. This specific substitution pattern provides orthogonal reactivity: the C4-bromide serves as a reliable electrophilic handle for palladium-catalyzed cross-coupling reactions, while the C1-methyl group allows for targeted benzylic functionalization. The highly polar, electron-withdrawing methylsulfonyl moiety not only modulates the electronic environment of the ring to facilitate catalysis but also acts as a critical hydrogen-bond acceptor in downstream active pharmaceutical ingredients (APIs), making it a highly valuable precursor for complex molecule assembly[1].
Substituting this compound with simpler analogs, such as 4-bromotoluene or lipophilic isosteres like 4-bromo-1-methyl-2-(trifluoromethyl)benzene, fundamentally alters both the synthetic trajectory and the physicochemical properties of the final product. The methylsulfonyl group is not merely a passive substituent; it exerts a strong inductive electron-withdrawing effect that accelerates oxidative addition at the C4-bromide during cross-coupling, while simultaneously providing steric shielding around the C1-methyl group. Furthermore, in medicinal chemistry, replacing the SO2CH3 group with a CF3 group drastically reduces the topological polar surface area (TPSA) and eliminates crucial hydrogen-bonding interactions, leading to downstream failures in target binding affinity or aqueous solubility [1].
The presence of the electron-withdrawing methylsulfonyl group meta to the bromide significantly reduces the electron density of the aromatic ring compared to unfunctionalized p-bromotoluene. This electronic deficiency accelerates the oxidative addition step in palladium-catalyzed cross-coupling reactions. While standard p-bromotoluene often requires elevated temperatures or specialized electron-rich ligands for efficient Suzuki coupling, the sulfonyl-activated bromide can achieve high conversion under milder conditions, reducing thermal degradation of sensitive intermediates[1].
| Evidence Dimension | Oxidative addition rate / Coupling yield under mild conditions |
| Target Compound Data | >90% conversion typical at 60-70°C |
| Comparator Or Baseline | 4-Bromotoluene (requires >80°C or specialized ligands for similar kinetics) |
| Quantified Difference | ~20°C reduction in required reaction temperature |
| Conditions | Standard Suzuki-Miyaura coupling conditions (Pd(PPh3)4, base, aqueous/organic solvent) |
Enables the procurement of a pre-activated building block that is compatible with thermally sensitive downstream functional groups.
In the design of APIs, the choice of the ortho-substituent on the benzylic core is critical for tuning solubility and permeability. The methylsulfonyl group contributes significantly to the Topological Polar Surface Area (TPSA). Compared to the CF3 analog (4-bromo-1-methyl-2-(trifluoromethyl)benzene), which adds virtually no polar surface area, the SO2CH3 group contributes approximately 42.5 Ų to the TPSA. This massive difference dictates the aqueous solubility and hydrogen-bond acceptor capacity of the resulting drug candidate, making the sulfonyl derivative indispensable for targets requiring polar interactions in the binding pocket [1].
| Evidence Dimension | TPSA contribution of the substituent |
| Target Compound Data | ~42.5 Ų (SO2CH3 group) |
| Comparator Or Baseline | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (~0 Ų contribution from CF3) |
| Quantified Difference | +42.5 Ų increase in polar surface area |
| Conditions | Chemoinformatic structural calculation |
Crucial for buyers formulating APIs where aqueous solubility and specific hydrogen-bonding are required over lipophilicity.
The synthesis of benzylamines or benzyl ethers requires prior activation of the C1-methyl group, typically via Wohl-Ziegler bromination. The ortho-methylsulfonyl group provides substantial steric bulk and electronic deactivation compared to an unsubstituted methyl group. While this requires slightly higher initiator loading than p-bromotoluene, it effectively suppresses over-bromination (formation of the dibromomethyl derivative), ensuring a high-purity mono-brominated intermediate (4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene) that is critical for reproducible scale-up [1].
| Evidence Dimension | Selectivity for mono- vs. di-bromination at the benzylic position |
| Target Compound Data | High mono-bromination selectivity (>95%) |
| Comparator Or Baseline | p-Bromotoluene (prone to 10-15% over-bromination under standard radical conditions) |
| Quantified Difference | >85% reduction in di-brominated impurity formation |
| Conditions | Wohl-Ziegler bromination (NBS, radical initiator, refluxing solvent) |
Reduces purification bottlenecks and yield losses in the procurement and scale-up of benzylic intermediates.
When selecting a bromotoluene-sulfonyl building block, the relative positioning of the groups is paramount. The target compound places the bulky methylsulfonyl group meta to the reactive bromide. In contrast, the isomer 2-bromo-1-methyl-4-(methylsulfonyl)benzene places the bromide ortho to the methyl group. This ortho-substitution creates severe steric hindrance during the palladium oxidative addition step, often depressing cross-coupling yields significantly compared to the unhindered C4-bromide of the target compound, making the 4-bromo isomer vastly superior for modular API assembly [1].
| Evidence Dimension | Steric hindrance at the cross-coupling site |
| Target Compound Data | Unhindered C4-bromide (high yield, fast kinetics) |
| Comparator Or Baseline | 2-Bromo-1-methyl-4-(methylsulfonyl)benzene (ortho-hindered bromide) |
| Quantified Difference | 30-50% higher coupling yield under identical standard conditions |
| Conditions | Standard unoptimized Pd-catalyzed cross-coupling |
Prevents costly process optimization and catalyst screening required when using sterically hindered isomeric building blocks.
Ideal for incorporating a hydrogen-bond-accepting methylsulfonyl pharmacophore into drug candidates. The unhindered C4-bromide allows for highly efficient Suzuki or Buchwald-Hartwig couplings, enabling the rapid modular assembly of complex biaryl or heteroaryl systems without the need for specialized, expensive palladium ligands [1].
The C1-methyl group serves as a highly regioselective precursor for benzylic bromination. The resulting 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene intermediate is heavily utilized in the downstream synthesis of secondary or tertiary benzylamines, which are critical motifs in CNS or metabolic disease research[1].
Used as a core scaffold in agrochemical R&D where the polar SO2CH3 group is required to tune the soil half-life, systemic mobility, and aqueous solubility of the final active ingredient, outperforming lipophilic CF3 analogs that often suffer from poor environmental degradation profiles[1].